molecular formula C20H17NO6 B152501 (S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid CAS No. 88784-33-2

(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid

Cat. No. B152501
CAS RN: 88784-33-2
M. Wt: 367.4 g/mol
InChI Key: MQUZTINHMZQECR-INIZCTEOSA-N
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Description

“(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid” is a chemical compound with the linear formula C20H17NO6 . It contains a total of 46 bonds, including 29 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 imide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of bond types and ring structures. It includes a benzyloxy group, an isoindoline dione group, and a pentanoic acid group .

Scientific Research Applications

Biologically Active Compounds of Plants

Carboxylic acids derived from plants, such as benzoic acid and its derivatives, show significant biological activities. These activities include antioxidant, antimicrobial, and cytotoxic effects, which are influenced by the structure of the compounds. For example, rosmarinic acid demonstrated high antioxidant activity, while cinnamic acid and caffeic acid showed notable antimicrobial properties. The study highlights the correlation between the structural features of these compounds and their bioactivity, suggesting that modifications in the structure could enhance their biological properties (Godlewska-Żyłkiewicz et al., 2020).

Benzoxaboroles in Clinical Trials

Benzoxaboroles, derivatives of phenylboronic acids, have found applications in clinical trials due to their biological activity. These compounds, initially investigated for their chemical properties, have shown potential in treating various diseases, indicating the broad applicability of boron-containing compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2009).

Degradation Studies of Nitisinone

Nitisinone, a triketone compound, has been studied for its stability and degradation pathways, providing insights into its environmental and pharmacological behavior. These studies are crucial for understanding the properties of similar triketone compounds, including their stability in various conditions and the identification of degradation products (Barchańska et al., 2019).

Synthetic Approaches for Benzimidazoles and Related Compounds

The synthesis of benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines highlights the importance of these compounds in pharmaceutical research. These synthetic methodologies demonstrate the versatility of o-phenylenediamines as precursors for a variety of heterocyclic compounds, suggesting that similar approaches could be applied to synthesize derivatives of "(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid" for potential pharmacological applications (Ibrahim, 2011).

Safety And Hazards

This compound is intended for research and development use only, under the supervision of a technically qualified individual . Specific safety and hazard information is not provided in the available sources .

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c22-17(27-12-13-6-2-1-3-7-13)11-10-16(20(25)26)21-18(23)14-8-4-5-9-15(14)19(21)24/h1-9,16H,10-12H2,(H,25,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUZTINHMZQECR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455228
Record name (2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid

CAS RN

88784-33-2
Record name 5-(Phenylmethyl) (2S)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88784-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-(benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid
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